Bakuchalcone

Overview

Description

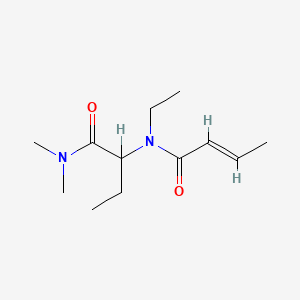

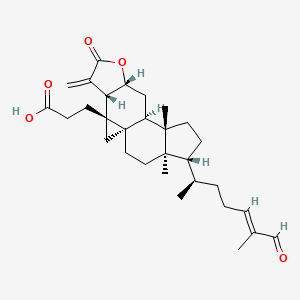

Bakuchalcone is a natural product found in Cullen corylifolium . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol . It is a yellow crystalline solid with a unique aroma .

Synthesis Analysis

Chalcones, including Bakuchalcone, can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of appropriate condensing agents . Bakuchalcone can also be obtained through extraction from the roots, stems, or seeds of plants like Psoralea corylifolia, followed by appropriate purification and crystallization processes .Molecular Structure Analysis

Bakuchalcone contains a total of 47 bonds, including 27 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis

Chalcones, including Bakuchalcone, are known to undergo many chemical reactions and are used to synthesize heterocyclic compounds . A method for the simultaneous quantification of 13 bioactive compounds, including Bakuchalcone, has been developed using ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry .Physical And Chemical Properties Analysis

Bakuchalcone has a molecular weight of 340.4 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 340.13107373 g/mol, and it has a topological polar surface area of 87 Ų .Scientific Research Applications

Pharmacokinetics and Bioactive Compound Analysis

Bakuchalcone has been studied for its role as a bioactive compound in traditional medicine. Zhou et al. (2020) developed a method for quantifying bakuchalcone and other compounds in rat plasma, highlighting its significance in pharmacokinetic studies and sex-related differences in drug metabolism (Zhou et al., 2020).

Traditional Medicine and Pharmacological Activities

Chopra et al. (2013) discussed the use of bakuchalcone in Psoralea corylifolia, an important medicinal plant in traditional medicines. The plant, containing bakuchalcone, exhibits a range of activities including antibacterial, antitumor, antioxidant, anti-inflammatory, antifungal, and immunomodulatory effects (Chopra, Dhingra, & Dhar, 2013).

Antifungal Properties

Elsohly et al. (2001) identified bakuchalcone as one of the prenylated flavonoids isolated from Maclura tinctoria with antifungal properties. This study suggests the potential of bakuchalcone in developing antifungal treatments (Elsohly, Joshi, Nimrod, Walker, & Clark, 2001).

Ethnobotany and Pharmacognostic Characteristics

A review by Shadab and Shamsi (2019) on Psoralea corylifolia, which contains bakuchalcone, emphasized its use in Unani medicine for treating skin diseases and its range of pharmacologic activities, reflecting the versatility of bakuchalcone in traditional herbal medicine (Shadab & Shamsi, 2019).

Future Directions

Chalcone scaffolds, including Bakuchalcone, have tremendous pharmacological potential and could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules or drug candidates . The trend for “clean” skincare products and search for anti-aging retinoid alternatives have poised Bakuchalcone as a “must-have” ingredient in skincare .

properties

IUPAC Name |

(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-20(2,24)18-11-15-17(25-18)10-8-14(19(15)23)16(22)9-5-12-3-6-13(21)7-4-12/h3-10,18,21,23-24H,11H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPXWNBCRBPVHB-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bakuchalcone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.